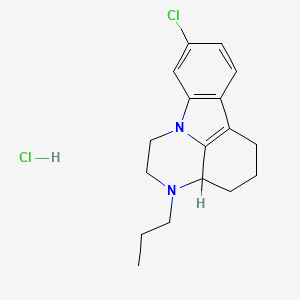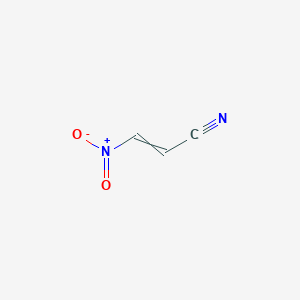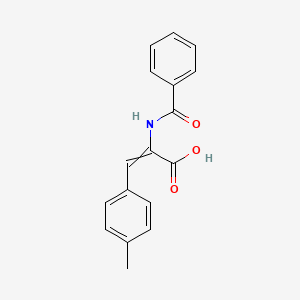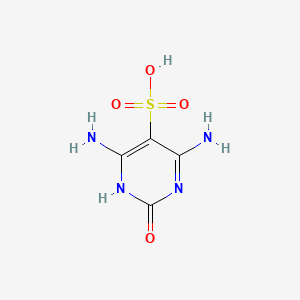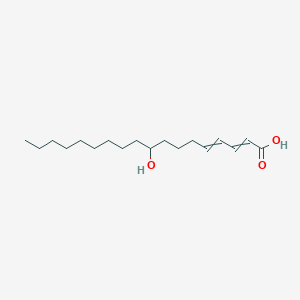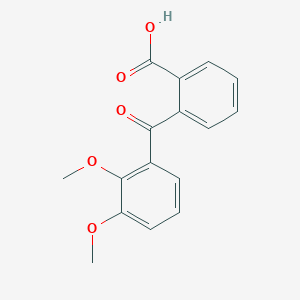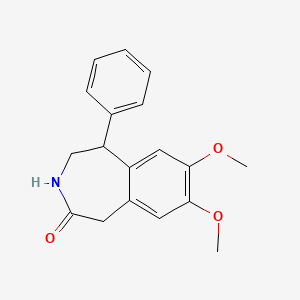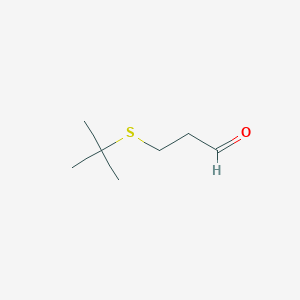
2,2,6,6-Tetramethylthiabicyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylthiabicyclohexane is an organic compound characterized by its unique bicyclic structure, which includes a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylthiabicyclohexane typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a sulfur donor, such as sulfur dichloride or sulfur monochloride, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethylthiabicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, such as a thiol or sulfide.
Substitution: The compound can undergo substitution reactions where functional groups attached to the bicyclic structure are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2,6,6-Tetramethylthiabicyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which 2,2,6,6-Tetramethylthiabicyclohexane exerts its effects depends on its interaction with molecular targets. The sulfur atom in the bicyclic structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates that can interact with biological targets, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar bicyclic structure but without the sulfur atom.
2,2,6,6-Tetramethylcyclohexanol: Another similar compound with a hydroxyl group instead of a sulfur atom.
Uniqueness
2,2,6,6-Tetramethylthiabicyclohexane is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where sulfur-containing compounds are required.
特性
CAS番号 |
78050-22-3 |
|---|---|
分子式 |
C9H18S |
分子量 |
158.31 g/mol |
IUPAC名 |
2,2,6,6-tetramethylthiane |
InChI |
InChI=1S/C9H18S/c1-8(2)6-5-7-9(3,4)10-8/h5-7H2,1-4H3 |
InChIキー |
LLUMFBAGZHZJQK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(S1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
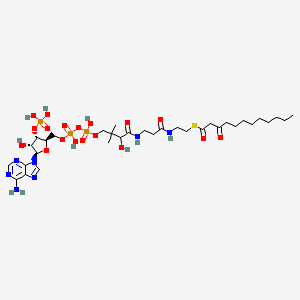
![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

